molecular formula O14P2U3 B232006 Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)- CAS No. 18433-48-2

Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-

Katalognummer B232006
CAS-Nummer: 18433-48-2
Molekulargewicht: 366.01 g/mol
InChI-Schlüssel: QKRQKXFTLBQFGH-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-)- is not fully understood, but it is believed to act as a chelating agent, binding to metal ions such as uranium and facilitating their removal from solution. It may also act as a catalyst in certain chemical reactions, although further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-)-, although it is believed to be relatively non-toxic. However, as with any uranium-based compound, caution should be exercised when handling this compound due to its potential radioactive properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-)- is its potential use as a reagent for the separation and removal of uranium from nuclear waste, which is a significant environmental and safety concern. Its solubility in water also makes it relatively easy to handle and use in lab experiments. However, its potential radioactive properties and limited understanding of its mechanism of action may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for research on Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-)-. One area of interest is its potential use as a catalyst in various chemical reactions, particularly those involving uranium-based compounds. Further research is also needed to fully elucidate its mechanism of action and to determine its potential applications in other fields, such as medicine and materials science. Additionally, research on the toxicity and safety of this compound is needed to ensure its safe handling and use in lab experiments.

Synthesemethoden

Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-)- is typically synthesized through a reaction between uranyl nitrate and phosphoric acid in the presence of hydrogen peroxide. The resulting compound is a yellow-green powder that is soluble in water and has a molecular weight of 332.1 g/mol.

Wissenschaftliche Forschungsanwendungen

Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (Uranate(1-), dioxo(phosphato(3-)-kappaO,kappaO')-, hydrogen, (T-4)-)- has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of nuclear waste management, where it is used as a reagent for the separation and removal of uranium from nuclear waste. It has also been studied for its potential use as a catalyst in various chemical reactions and as a precursor for the synthesis of other uranium-based compounds.

Eigenschaften

CAS-Nummer

18433-48-2

Molekularformel

O14P2U3

Molekulargewicht

366.01 g/mol

IUPAC-Name

dioxouranium(2+);hydron;phosphate

InChI

InChI=1S/H3O4P.2O.U/c1-5(2,3)4;;;/h(H3,1,2,3,4);;;/q;;;+2/p-2

InChI-Schlüssel

QKRQKXFTLBQFGH-UHFFFAOYSA-L

SMILES

[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O

Kanonische SMILES

[H+].[O-]P(=O)([O-])[O-].O=[U+2]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.